4-Chloro-3-fluorotoluene

Vue d'ensemble

Description

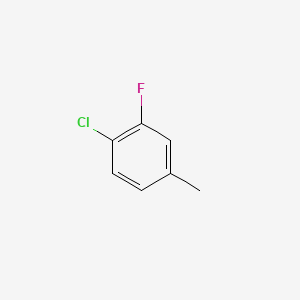

4-Chloro-3-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorotoluene can be synthesized through several methods. One common method involves the diazotization of 4-chloro-3-aminotoluene followed by fluorination. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 4-chloro-3-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct fluorination of 4-chlorotoluene using fluorinating agents under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-3-fluorotoluene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens (e.g., chlorine, bromine) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, and other nucleophiles can be used.

Major Products:

Electrophilic Aromatic Substitution: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives of this compound.

Nucleophilic Substitution: Products can include various substituted toluenes where the chlorine atom is replaced by other functional groups.

Applications De Recherche Scientifique

4-Chloro-3-fluorotoluene is a small organic molecule with the chemical formula . It is an aromatic compound featuring a toluene backbone substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively. This compound, characterized by its colorless to pale yellow liquid form and distinct aromatic odor, is not as common as its non-fluorinated counterpart, 4-chloro-3-toluene. The presence of halogen substituents in its chemical structure allows for various interactions and reactions, influencing its reactivity and biological properties.

Synthesis and Characterization

This compound can be synthesized using different methods, and its structure and purity are confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications

This compound is a versatile chemical compound with varied applications in scientific research. Some potential areas where its unique properties might be explored include:

- Organic Synthesis: As a building block for creating more complex molecules.

- Pharmaceutical Chemistry: In the development of novel drugs.

- Agrochemical Research: For synthesizing new pesticides or herbicides.

Activité Biologique

4-Chloro-3-fluorotoluene, an aromatic compound with the molecular formula C7H6ClF, is a derivative of toluene characterized by the presence of both chlorine and fluorine substituents. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal and environmental chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 144.57 g/mol

- Boiling Point : Approximately 205°C

- Physical State : Colorless liquid with a characteristic odor

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity.

- Nucleophilic Substitution Reactions : The electrophilic nature of the chloro and fluoro groups allows for interactions with nucleophiles in biological systems, leading to significant modifications in biomolecules.

1. Toxicological Studies

Research has indicated that this compound exhibits moderate toxicity in animal models. Long-term exposure studies suggest potential chronic effects on health, including impacts on reproductive and developmental systems .

2. Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated toluenes, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell membrane integrity .

3. Synthesis and Biological Evaluation

The synthesis of this compound has been reported using a diazo reaction involving o-nitro-p-toluidine. Following synthesis, biological evaluations revealed that the compound could serve as an intermediate in the development of pharmaceuticals targeting inflammatory diseases .

Comparative Analysis of Biological Activity

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Industry : Its potential as an anti-inflammatory agent is under investigation, with studies focusing on its mechanism of action at the molecular level.

- Agricultural Chemistry : The compound is also considered for use in developing agrochemicals due to its biological activity against pests .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-fluorotoluene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation of toluene derivatives. A common approach is sequential electrophilic substitution: fluorination via halogen exchange (e.g., using KF in the presence of a crown ether) followed by chlorination with Cl₂/FeCl₃. Solvent polarity, temperature (e.g., 50–80°C for fluorination), and catalyst selection (e.g., Lewis acids for chlorination) critically influence yield. Parallel monitoring via TLC or GC-MS is recommended to track intermediate formation and minimize side reactions like over-halogenation .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with reference data. The aromatic protons’ splitting patterns (meta-fluoro and para-chloro substituents) should show distinct coupling constants (e.g., ) .

- GC-MS : Monitor molecular ion peaks at m/z 158 (M⁺ for C₇H₅ClF) and fragment patterns (e.g., loss of Cl or F groups).

- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity >98% .

Q. What are the key physicochemical properties (e.g., solubility, boiling point) of this compound, and how do they impact experimental design?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DCM or THF in reactions. Its boiling point (~180–190°C) requires reflux setups for prolonged reactions. Solubility tests in graded ethanol/water mixtures can determine optimal recrystallization conditions. Always cross-reference empirical data with computational predictions (e.g., COSMO-RS) to address discrepancies .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro group meta to the methyl enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. In contrast, the chloro substituent ortho to the methyl sterically hinders certain transformations. DFT calculations (e.g., using Gaussian09 with B3LYP/6-31G*) can map charge distribution and predict regioselectivity. Experimental validation via competitive coupling reactions (e.g., with aryl boronic acids) is advised .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200–220°C) may arise from impurities or varying heating rates. Perform controlled TGA/DSC analyses (5–10°C/min under N₂) and compare results with purity-validated samples. Replicate studies under inert vs. oxidative atmospheres to isolate degradation pathways. Statistical tools (e.g., ANOVA) can assess batch-to-batch variability .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what functionalization challenges arise?

- Methodological Answer : It is a key intermediate in pharmaceuticals (e.g., kinase inhibitors) due to its halogenated aromatic backbone. Challenges include selective dehalogenation or introducing substituents without disrupting the methyl group. Method optimization via Pd-catalyzed C–H activation (e.g., using directing groups like pyridine) or photoredox catalysis can overcome these limitations. Always characterize intermediates with HRMS and X-ray crystallography when possible .

Q. Data Contradiction and Analysis

Q. Why do NMR spectral data for this compound vary across literature sources, and how can researchers standardize reporting?

- Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or instrument calibration. Adopt a standardized protocol:

Report solvent, temperature, and reference peak (e.g., TMS at 0 ppm).

Use high-field NMR (≥400 MHz) for accurate coupling constant resolution.

Validate with computational NMR tools (e.g., ACD/Labs or MestReNova) .

Q. Methodological Best Practices

- Synthesis : Optimize halogenation sequences using Design of Experiments (DoE) to minimize side products.

- Analysis : Cross-validate spectroscopic data with at least two independent techniques (e.g., NMR + IR).

- Computational Modeling : Employ hybrid functional DFT (e.g., ωB97X-D/cc-pVDZ) for accurate electronic property predictions .

Propriétés

IUPAC Name |

1-chloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNHUSVBYUTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371464 | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-94-6 | |

| Record name | 1-Chloro-2-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.